3-Amino-1,8-dimethyl-4,5-dihydro-1H-pyrido[3,4-b]azepine-2,7(3H,8H)-dione
Description
This compound is a bicyclic heterocyclic molecule featuring a fused pyridine and azepine ring system. Key structural attributes include:
- Core structure: A partially saturated 4,5-dihydro-1H-pyrido[3,4-b]azepine scaffold, providing conformational rigidity and electron-rich regions.
- 1,8-Dimethyl groups: Influence steric interactions and lipophilicity.
Properties
Molecular Formula |
C11H15N3O2 |
|---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
3-amino-1,8-dimethyl-4,5-dihydro-3H-pyrido[3,4-b]azepine-2,7-dione |
InChI |
InChI=1S/C11H15N3O2/c1-13-6-9-7(5-10(13)15)3-4-8(12)11(16)14(9)2/h5-6,8H,3-4,12H2,1-2H3 |
InChI Key |
ULQKRKMWPZKZIK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C(=CC1=O)CCC(C(=O)N2C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1,8-dimethyl-4,5-dihydro-1H-pyrido[3,4-b]azepine-2,7(3H,8H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a suitable amine with a diketone, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of reagents and conditions is crucial to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1,8-dimethyl-4,5-dihydro-1H-pyrido[3,4-b]azepine-2,7(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce fully or partially hydrogenated derivatives.
Scientific Research Applications
Pharmacological Potential
Research indicates that compounds related to 3-Amino-1,8-dimethyl-4,5-dihydro-1H-pyrido[3,4-b]azepine-2,7(3H,8H)-dione exhibit various biological activities. These include:
- Antitumor Activity : Similar compounds have shown potential in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Studies suggest efficacy against various microbial strains.
- Neurological Effects : The compound may interact with neurotransmitter systems, indicating potential use in treating neurological disorders.
Synthesis and Modification
The synthesis of 3-Amino-1,8-dimethyl-4,5-dihydro-1H-pyrido[3,4-b]azepine-2,7(3H,8H)-dione can be achieved through several methods:
| Synthesis Method | Description | Yield |
|---|---|---|
| Condensation Reactions | Involves the reaction of pyridine derivatives with carbonyl compounds. | Varies based on conditions |
| Nucleophilic Substitution | Utilizes nucleophiles to replace leaving groups in precursor compounds. | High yield reported |
These methods allow for the modification of the compound to enhance its biological activity or to create analogs for further study.
Biological Interaction Studies
Interaction studies focus on the binding affinity of 3-Amino-1,8-dimethyl-4,5-dihydro-1H-pyrido[3,4-b]azepine-2,7(3H,8H)-dione with various biological targets:
- Enzyme Inhibition : Investigations into its role as an inhibitor of specific enzymes related to disease pathways.
- Receptor Binding : Studies assessing its affinity for neurotransmitter receptors.
These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound.
Case Study 1: Antitumor Activity
A recent study evaluated the antitumor effects of a series of pyridoazepine derivatives including 3-Amino-1,8-dimethyl-4,5-dihydro-1H-pyrido[3,4-b]azepine-2,7(3H,8H)-dione. The results indicated significant cytotoxic effects against several cancer cell lines (e.g., MCF-7 and HeLa), suggesting that structural modifications could enhance potency.
Case Study 2: Antimicrobial Efficacy
Another investigation reported the antimicrobial properties of compounds structurally similar to 3-Amino-1,8-dimethyl-4,5-dihydro-1H-pyrido[3,4-b]azepine-2,7(3H,8H)-dione. The study found that these compounds exhibited notable activity against both Gram-positive and Gram-negative bacteria.
Mechanism of Action
The mechanism of action of 3-Amino-1,8-dimethyl-4,5-dihydro-1H-pyrido[3,4-b]azepine-2,7(3H,8H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs in Patent Literature (Bcl-xL Inhibitors)
A 2024 patent () discloses 5H,6H,7H,8H,9H-pyridazino[3,4-b]azepine derivatives as Bcl-xL inhibitors for cancer therapy. Key comparisons:
Implications :
- The pyridazine core in patent compounds may enhance π-π stacking with protein targets, whereas the pyridine in the user’s compound offers simpler electronic profiles.
- The 2,7-dione groups in the user’s compound could mimic carbonyl interactions seen in known kinase or protease inhibitors, but experimental validation is needed.
Comparison with Spiroketal Dione Derivatives
describes 9CI (139006-28-3) , a spiroketal fluorobenzo-dipyran dione. While structurally distinct, shared features include:
Implications :
- The dione motif in both compounds may serve as a pharmacophore for redox or metal-chelating activity.
- Spiroketals (e.g., 9CI) often exhibit conformational locking, whereas the user’s compound’s dihydro-azepine allows greater flexibility.
Biological Activity
3-Amino-1,8-dimethyl-4,5-dihydro-1H-pyrido[3,4-b]azepine-2,7(3H,8H)-dione (CAS Number: 2222856-93-9) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H15N3O2
- Molecular Weight : 221.26 g/mol
- Structure : The compound features a pyridoazepine core structure which is known for various biological activities.
Antitumor Activity
Research indicates that compounds similar to 3-amino-1,8-dimethyl-4,5-dihydro-1H-pyrido[3,4-b]azepine have shown significant antitumor effects. For instance:
- Mechanism : Inhibition of cancer cell proliferation through apoptosis induction.
- Case Study : A derivative exhibited an IC50 value of approximately 5.19 to 11.72 µM against various tumor cell lines, indicating a promising therapeutic potential against malignancies .
Enzyme Inhibition
The compound has been identified as a potential inhibitor of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism:
- Research Findings : The compound demonstrated effective inhibition of ACC in vitro and in vivo studies, leading to reduced fatty acid synthesis in HepG2 cells and animal models .
- Dosage Response : In rat models, doses as low as 0.3 mg/kg showed significant suppression of fatty acid synthesis .
Antimicrobial Activity
Preliminary studies suggest that 3-amino-1,8-dimethyl-4,5-dihydro-1H-pyrido[3,4-b]azepine may exhibit antimicrobial properties:
- In Vitro Testing : The compound was tested against various bacterial strains with promising results indicating inhibition of growth .
Data Table: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antitumor | Induction of apoptosis | |
| ACC Inhibition | Reduction of fatty acid synthesis | |
| Antimicrobial | Inhibition of bacterial growth |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent:
- Absorption and Distribution : Studies indicate a favorable distribution profile with potential tissue accumulation.
- Metabolism : Further research is required to elucidate the metabolic pathways involved.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
